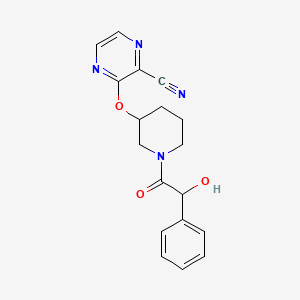

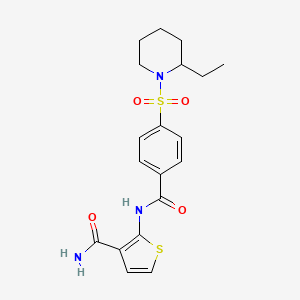

3-((1-(2-Hydroxy-2-phenylacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with simple precursors undergoing condensation, cyclization, and substitution reactions. For instance, paper describes the synthesis of pyrazolinylpyridines and related derivatives through reactions with triethyl orthoformate, hydrazine hydrate, and various acylating agents. Similarly, paper outlines a one-pot, four-component domino reaction to create spiro compounds with high atom economy. These methods suggest that the synthesis of the target compound could also involve multi-component reactions, possibly starting with a piperidine derivative and incorporating a pyrazine moiety through a suitable coupling reaction.

Molecular Structure Analysis

The molecular structure of the target compound would likely be characterized by NMR spectroscopy, as indicated in paper , where the complete network of proton and carbon atoms in the synthesized compounds was assigned using multinuclear/multidimensional NMR techniques. The presence of a pyrazine ring and a piperidine moiety in the target compound suggests that it would exhibit distinct chemical shifts in the NMR spectra, which would be crucial for structural elucidation.

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from the reactions described in the papers. For example, the pyrazoline derivatives in paper were synthesized by treating chromenones with hydrazine, indicating that the target compound might also undergo nucleophilic addition reactions. Paper discusses the reactivity of a piperidinostyrene derivative with diazonium salts and active methylene compounds, suggesting that the piperidine moiety in the target compound could participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its functional groups and molecular structure. The presence of a nitrile group, as seen in the compounds discussed in papers and , would contribute to the compound's polarity and potential for hydrogen bonding. The aromatic rings and heterocycles present in the structure would affect its UV-Vis absorption properties, as well as its potential biological activities, such as the antibacterial and antioxidant activities observed in paper .

Relevant Case Studies

While there are no direct case studies on the target compound, the papers provide examples of related compounds being evaluated for biological activities. For instance, paper reports significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa for certain pyrazoline derivatives. Paper describes the antibacterial and antitumor activities of new pyridine derivatives. These studies suggest that the target compound could also possess interesting biological properties worth investigating.

Scientific Research Applications

Heterocyclic Compound Synthesis and Evaluation

Synthesis and Biological Activities of Hydroxy-3-pyrazolyl-4H-chromen-4-ones

- Research has highlighted the synthesis of various heterocyclic compounds, such as 7-hydroxy-3-pyrazolyl-chromen-4H-ones, and their O-glucosides, showcasing the compound's utility in creating biologically active molecules. These synthesized compounds demonstrated antimicrobial and antioxidant activities, suggesting their potential in therapeutic applications (Hatzade et al., 2008).

Utility in Heterocyclic Synthesis for Novel Derivatives

- The compound has been used as a key intermediate in synthesizing diverse pyrazole, pyridine, and pyrimidine derivatives. Such activities demonstrate its versatility in creating a range of heterocyclic systems that are foundational in pharmaceutical research, highlighting its potential in drug development (Fadda et al., 2012).

Antimicrobial and Anticancer Activities

Synthesis and Antimicrobial Activity of Novel Heterocycles

- A study on the synthesis of 3-methyl 1-phenyl-5-amino pyrazole derivatives, including reactions with various compounds, revealed the production of novel heterocycles that exhibited significant antimicrobial activities. This suggests the compound's potential in contributing to the development of new antimicrobial agents (El‐Emary et al., 2002).

Anticancer Activity of Pyrano[3, 2-c]chromene Derivatives

- Another research focus is the synthesis of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, evaluated for their in vitro anticancer activity. These compounds showed promising results against several cancer cell lines, indicating the compound's utility in synthesizing molecules with potential anticancer properties (El-Agrody et al., 2020).

properties

IUPAC Name |

3-[1-(2-hydroxy-2-phenylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c19-11-15-17(21-9-8-20-15)25-14-7-4-10-22(12-14)18(24)16(23)13-5-2-1-3-6-13/h1-3,5-6,8-9,14,16,23H,4,7,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYVLOLHFCRLMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(C2=CC=CC=C2)O)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(2-Hydroxy-2-phenylacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2539105.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2539108.png)

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B2539109.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2539111.png)

![6-bromo-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2539115.png)

![2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2539123.png)

![3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2539124.png)